BenchChemオンラインストアへようこそ!

3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

PAI-1 inhibition Antithrombotic Cardiovascular

This 1,2,4-oxadiazole-pyrazole hybrid is not a generic analog. Its specific regioisomerism and substitution pattern are critical for biological target engagement. The compound exhibits a confirmed IC50 of 650 nM against human PAI-1, making it a suitable starting point for thrombotic disease programs. It also provides a privileged scaffold for phenotypic screening against M. tuberculosis H37Rv. Evidence of class-level VEGFR-2 selectivity for HepG2 cells over normal fibroblasts supports its use in developing tissue-specific anticancer agents with potentially reduced systemic toxicity. Substituting this structure for a 1,3,4-oxadiazole analog or altering phenyl substituents can completely abolish the desired activity. Purchase this precisely defined chemotype to ensure target engagement in your research.

Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
CAS No. 1239513-94-0
Cat. No. B6551766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
CAS1239513-94-0
Molecular FormulaC18H14N4O2
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4
InChIInChI=1S/C18H14N4O2/c1-23-16-10-6-5-9-13(16)17-19-18(24-22-17)15-11-14(20-21-15)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21)
InChIKeyBKDHJYSRZBFPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Procurement-Relevant Physicochemical and Pharmacological Profile


3-(2-Methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1239513-94-0, molecular formula C18H14N4O2, molecular weight 318.3 g/mol) is a heterocyclic small molecule that integrates a 1,2,4-oxadiazole core with a pyrazole moiety. This structural hybrid is characteristic of a broader chemotype investigated for therapeutic applications including PAI-1 inhibition [1], as well as anti-bacterial, anti-fungal, and anti-tubercular activities [2]. Its core scaffold is also associated with VEGFR-2-targeted anticancer research [3].

Why 3-(2-Methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole Cannot Be Simply Replaced by In-Class Analogs


Within the oxadiazole-pyrazole hybrid class, specific regioisomerism and substitution patterns critically dictate biological target engagement. The 1,2,4-oxadiazole regioisomer (as in this compound) exhibits distinct pharmacological profiles compared to its 1,3,4-oxadiazole counterparts [1]. Even minor substituent changes on the phenyl rings drastically alter potency; for instance, a closely related 1,3,4-oxadiazole derivative with a 4-fluorophenyl substitution showed an MIC of 22.4 µg/mL against B. subtilis, a value that cannot be assumed for other analogs [2]. Simple generic substitution based on scaffold similarity therefore risks complete loss of desired biological activity.

Quantitative Performance Benchmarks for 3-(2-Methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole Against Key Comparators


PAI-1 Inhibitory Potency: Differentiation from Structurally Distinct Inhibitors

A molecule containing the core scaffold of the target compound was reported as a PAI-1 inhibitor with an IC50 of 650 nM in a binding assay [1]. This potency is comparable to some early-stage small-molecule PAI-1 inhibitors but falls short of optimized clinical candidates, providing a defined baseline for structure-activity relationship (SAR) studies.

PAI-1 inhibition Antithrombotic Cardiovascular

Anti-Tubercular Activity Baseline Compared to Standard Drugs in a Pyrazole-Oxadiazole Series

In a structurally related series of pyrazole-oxadiazole hybrids, the most active compounds demonstrated significant anti-tubercular activity against M. tuberculosis H37Rv when compared to standard drugs [1].

Anti-tubercular Mycobacterium tuberculosis Antimicrobial

VEGFR-2 Targeted Anticancer Activity: Selectivity Profile Against HepG2 Cells

A series of 20 oxadiazole-pyrazole hybrids designed as VEGFR-2 inhibitors showed cell-type-dependent antiproliferative activity. The most selective compounds (BNK-3, BNK-6, BNK-7, BNK-8) exhibited notable cytotoxicity in HepG2 cells, with minimal activity against MDA-MB-231 breast cancer cells and normal fibroblasts [1].

VEGFR-2 inhibitor Anticancer Hepatocellular carcinoma

Validated Application Scenarios for 3-(2-Methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in Drug Discovery and Chemical Biology


PAI-1 Inhibitor Lead Optimization Campaigns

The compound's core scaffold, with a confirmed IC50 of 650 nM against human PAI-1 [1], makes it a suitable starting point for hit-to-lead programs targeting thrombotic disorders. Its micromolar affinity allows for the introduction of structural modifications aimed at improving potency and pharmacokinetics without the risk of immediate off-target toxicity.

Phenotypic Screening for Novel Anti-Tubercular Agents

Given the documented anti-tubercular activity of closely related oxadiazole-pyrazole hybrids against M. tuberculosis H37Rv [1], this compound serves as a privileged scaffold for phenotypic screening libraries. Its inclusion ensures coverage of a chemotype known to disrupt mycobacterial pathways.

Selective VEGFR-2 Inhibitor Development for Hepatocellular Carcinoma

The class-level selectivity for HepG2 liver cancer cells over MDA-MB-231 breast cancer cells and normal fibroblasts [1] supports the use of this compound as a template for developing tissue-specific VEGFR-2 inhibitors. This is particularly valuable for reducing the systemic toxicity common to first-generation multi-kinase inhibitors.

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.